molecular formula C14H10O2 B091356 2-Benzoylbenzaldehyde CAS No. 16780-82-8

2-Benzoylbenzaldehyde

Cat. No. B091356
CAS RN: 16780-82-8
M. Wt: 210.23 g/mol
InChI Key: HIHTVTATSKDEQF-UHFFFAOYSA-N
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Description

2-Benzoylbenzaldehyde is a compound that can be synthesized and utilized in various chemical reactions to produce a range of products, including heterocycles and polycyclic compounds. It is related to other benzaldehyde derivatives, which are often used as building blocks in organic synthesis due to their reactivity and versatility.

Synthesis Analysis

The synthesis of compounds related to 2-Benzoylbenzaldehyde can be achieved through different methods. For instance, 2-alkynylbenzaldehydes can be used as precursors for the generation of cyclic compounds, particularly O-heterocycles, through NHC-catalyzed oxidative cyclization reactions under aerobic conditions . Additionally, 2-alkynylbenzaldehydes are versatile building blocks for creating functionalized polycyclic compounds, especially heterocycles, via tandem reactions . The synthesis of substituted 2-bromobenzaldehydes from benzaldehydes involves a palladium-catalyzed ortho-bromination as a key step . Moreover, 2-propargylbenzaldehydes have been used to synthesize 3-benzyl isoquinolines through domino imination/cycloisomerisation .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of compounds similar to 2-Benzoylbenzaldehyde can be studied using computational methods such as ab initio and density functional theory (DFT). For example, 2-(4-methoxyphenyl)benzo[d]thiazole has been investigated to determine its ground state structure and vibrational frequencies, with B3LYP DFT method showing superior results .

Chemical Reactions Analysis

2-Benzoylbenzaldehyde and its derivatives participate in various chemical reactions. For instance, 2-hydroxybenzaldehydes can react with alkynes, alkenes, or allenes to produce 2-alkenoylphenols through a rhodium-catalyzed system . Additionally, 2-ethynylbenzaldehydes can undergo ZnCl2-catalyzed [4 + 2] benzannulation with alkynes to selectively synthesize naphthalene derivatives . A novel synthesis of 2-benzoylbenzothiazoles and 2-benzylbenzothiazoles has been developed using an FeCl3 catalyzed air oxidized tandem process from 2-aminothiophenols and phenylacetaldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Benzoylbenzaldehyde derivatives can be influenced by the substituents on the benzene ring and the type of reactions they undergo. For example, the palladium-catalyzed hydrodeoxygenation of 2-hydroxybenzaldehyde over a Pd(111) surface has been studied using density functional theory to understand the reaction mechanisms and properties of the resulting products . The catalytic conversion suggests the production of phenol as an intermediate, providing insights into the chemical properties of these compounds.

Scientific Research Applications

  • Fluorescence Reaction in Pharmaceutical Research : 2-Benzoylbenzaldehyde reacts with primary diamines to form fluorescing isoindoloquinazolines, which are useful in pharmaceutical applications (Troschütz & Heinemann, 1996).

  • Organic Synthesis : It's used in the synthesis of 4-benzoylbenzaldehydes via the reduction of benzoyl tributylphosphonium chlorides by samarium diiodide (Maeda et al., 2000).

  • Biological Activity of Complexes : Complexes formed from the reaction of 2-Benzoylbenzaldehyde derivatives have been studied for their antibacterial activity, showing potential as lead molecules for drug design (Pasayat et al., 2012).

  • Stereochemical Studies : 2-Benzoylbenzaldehyde derivatives have been studied for their stereochemistry in the synthesis of phthalans, contributing to pharmacological research (Petracek et al., 1970).

  • Condensation Reactions : It's involved in condensation reactions with ethylenediamine, forming products with potential in various chemical applications (McKechnie & Paul, 1968).

  • Synthesis of Polycyclic Phosphonates : In Lewis-acid-promoted reactions, 2-Benzoylbenzaldehyde can form polycyclic phosphonates, useful in chemical synthesis (Yamana & Nakano, 2019).

  • Metal Chelating Polymers : It is used in the synthesis of metal chelating polymers and their complexes, which have been characterized for their spectral properties (Kaliyappan, Swaminathan, & Kannan, 1996).

  • Catalytic Oxidation Processes : 2-Benzoylbenzaldehyde derivatives have been studied in copper-catalyzed oxidation reactions of benzyl alcohols to aromatic aldehydes (Wu et al., 2016).

  • Linkers for Solid Phase Organic Synthesis : Its derivatives are investigated for use as linkers in solid phase organic synthesis, specifically for the formation of secondary amides (Swayze, 1997).

  • Synthesis of Substituted Benzaldehydes : It's used in the synthesis of substituted benzaldehydes, involving palladium-catalyzed ortho-bromination as a key step (Dubost et al., 2011).

Safety And Hazards

The safety data sheet for 2-Benzoylbenzaldehyde indicates that it is a combustible liquid. It can cause skin irritation and serious eye irritation. It is harmful if inhaled and may cause respiratory irritation. It may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-benzoylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHTVTATSKDEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168376
Record name 2-Benzoylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoylbenzaldehyde

CAS RN

16780-82-8
Record name 2-Benzoylbenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016780828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzoylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1 g. of selenium dioxide and 1 g. of 2-hydroxymethylbenzhydrol in 5 ml. of acetic acid was refluxed for 41/2 hours. The solution was cooled, filtered from selenium and the filtrate was poured into ice water and made alkaline with sodium hydroxide. Extraction with ether gave a yellow oil to which petroleum ether was added. White prisms were obtained which melted at 64°-67°. Ultraviolet maximum (2-propanol) at 226/7 mμ (ε = 15,750) and 251/2 mμ (ε = 18,500), inflexion at 294 mμ (ε = 2600); infrared absorption (CHCl3) at 1665 cm-1 and 1705 cm-1
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2-hydroxymethylbenzhydrol
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Synthesis routes and methods II

Procedure details

The benzaldehyde of formula VII may be prepared from the corresponding methyl-substituted benzophenone. The methyl substituent is first subjected to side-chain bromination, e.g. by treatment with bromine and the resulting dibromomethyl benzophenone hydrolysed with strong mineral acid, e.g. sulphuric acid to give the corresponding benzoyl-benzaldehyde. The aldehyde group can then be protected, e.g. as an acetal or ketal and the unprotected carbonyl group linking the two aromatic rings then reacted with methyl magnesium iodide under the conditions of the Grignard synthesis followed by dehydration or reacted with a Wittig reagent to convert that carbonyl group into a corresponding 1-phenylvinyl benzaldehyde in which the aldehyde group is protected. The protecting group can then be removed to give the 1-phenylvinyl benzaldehyde which can then be reacted with methyl magnesium iodide, hydrogen cyanide or ethynyl magnesium bromide to give the correspondingly α-substituted 1-phenylvinyl benzyl alcohol. Protection of the aldehyde group is not necessary when, for example, an α-methyl-benzyl alcohol product is required. In such a case, a benzoyl-benzaldehyde can be reacted with 2 equivalents of, for example, methyl magnesium iodide in accordance with the reaction: ##STR13## The Grignard technique can also be used directly on α-substituted benzoyl-benzoyl alcohols, e.g. in accordance with the reaction: ##STR14##
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formula VII
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methyl-substituted benzophenone
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methyl
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dibromomethyl benzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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